molecular formula C23H23FN2O5 B2699940 N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-03-5

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2699940
CAS RN: 946333-03-5
M. Wt: 426.444
InChI Key: COZNVARTMOESMI-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often have complex structures with multiple functional groups. These functional groups can include ethers, amides, and aromatic rings, which can all contribute to the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Common reactions might include nucleophilic substitutions, condensations, or coupling reactions like the Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups. For example, ethers can participate in reactions like Williamson ether synthesis, while amides can be involved in reactions like amide hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by factors like the compound’s functional groups, molecular structure, and stereochemistry .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • The study of bioactive benzothiazolinone acetamide analogs, including compounds with structural similarities to N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, revealed their potential in photochemical and thermochemical modeling for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light-harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and natural bond orbital analysis provide insights into intramolecular interactions, indicating potential in optical technologies. Molecular docking studies also highlight their binding interactions with Cyclooxygenase 1 (COX1), suggesting potential for targeted therapeutic applications (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

  • Research on thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the compound of interest, has shown that these derivatives can inhibit Src kinase activity. Src kinase is implicated in various cancers, and its inhibition can potentially lead to anticancer therapies. The study provides a structure-activity relationship for these compounds, highlighting their potential as anticancer agents. Specifically, derivatives exhibited inhibition of cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells, with certain compounds showing significant inhibitory effects at concentrations as low as 50 μM (Fallah-Tafti et al., 2011).

Synthesis and Applications in Organic Chemistry

  • The development of novel reagents for the synthesis of N-alkylacetamides and benzyl carbamates, including p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), has been reported. These compounds serve as versatile equivalents of N-acetamide and protected nitrogen nucleophiles, facilitating the synthesis of natural and pharmaceutical products. Their stability and reactivity with alkyl halides and sulfonates offer a convenient route for the introduction of N-alkylacetamide functionalities in various molecular frameworks, demonstrating their utility in drug development and material science (Sakai et al., 2022).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific activities of the compound. This could involve binding to a particular protein, disrupting a biological pathway, or other mechanisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals, as well as first aid measures for exposure .

Future Directions

The future directions for research on a particular compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the field .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-9-8-18(29-2)11-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZNVARTMOESMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=C(C=C2)OC)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

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